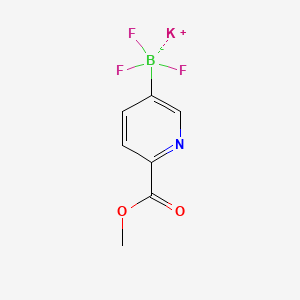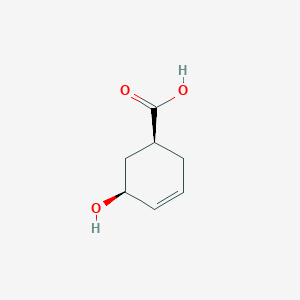
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-4-ol is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule for various applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-(trifluoromethyl)aniline with cyclohexanone in the presence of a suitable catalyst can yield the desired product. The reaction typically requires heating and may involve the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of environmentally friendly solvents and catalysts can be optimized to reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
科学的研究の応用
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
作用機序
The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)quinoline: Similar in structure but lacks the tetrahydro component.
5,6,7,8-Tetrahydroquinolin-4-ol: Similar but without the trifluoromethyl group.
2-(Trifluoromethyl)-4-hydroxyquinoline: Similar but with a different position of the hydroxyl group.
Uniqueness
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-4-ol is unique due to the presence of both the trifluoromethyl group and the tetrahydroquinoline structure. This combination enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C10H10F3NO |
|---|---|
分子量 |
217.19 g/mol |
IUPAC名 |
2-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9-5-8(15)6-3-1-2-4-7(6)14-9/h5H,1-4H2,(H,14,15) |
InChIキー |
VIVPGDNLTKPPHN-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=O)C=C(N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Difluoromethoxy)methyl]aniline](/img/structure/B13470578.png)
![1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B13470585.png)
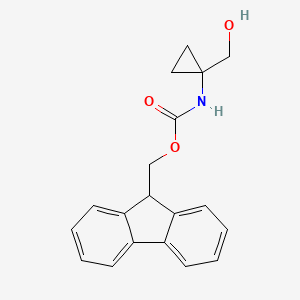

![Potassium benzo[b]thiophen-5-yltrifluoroborate](/img/structure/B13470609.png)
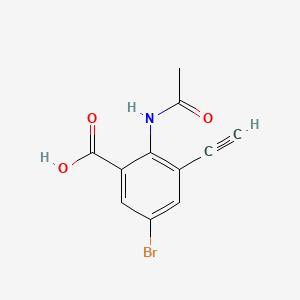
![3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13470627.png)
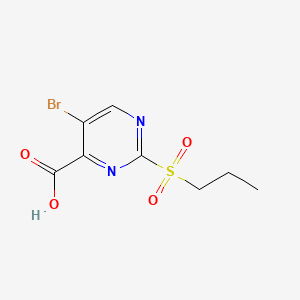
![cyanomethyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B13470639.png)
![7-Amino-3-oxabicyclo[3.3.1]nonan-9-olhydrochloride](/img/structure/B13470650.png)

